molecular formula C16H18N2O4 B2966851 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 1217618-21-7

trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2966851
CAS No.: 1217618-21-7
M. Wt: 302.33
InChI Key: UBGPKXCDBYKGFU-XYPYZODXSA-N
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Description

trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is a quinazoline-2,4-dione derivative offered as a high-purity chemical reagent for research applications. Compounds based on the quinazoline-2,4-dione scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Scientific literature has highlighted the potential of this structural class, particularly in the inhibition of the canonical Wnt signaling pathway . The dysregulation of this pathway is critically implicated in tumor initiation, proliferation, and metastasis in cancers such as glioblastoma multiforme, gastric cancer, and sarcoma . Researchers utilize this compound as a valuable chemical intermediate or building block for the design and synthesis of more complex molecules aimed at targeting these disease mechanisms. The structure features a trans-cyclohexane core, which can influence the molecule's overall conformation and physicochemical properties, attached to a quinazoline-2,4-dione heterocycle. This configuration makes it a versatile precursor for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGPKXCDBYKGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid generally involves multi-step organic synthesis techniques. Here’s a general pathway:

  • Preparation of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol: : Starting with the condensation of isatoic anhydride and glycine to produce the quinazolinone nucleus.

  • Formation of Trans-4-methylcyclohexanecarboxylic Acid: : Using cyclohexanone as a precursor and undergoing a series of hydrogenation and carboxylation reactions.

  • Coupling Reaction: : The final step is the coupling of trans-4-methylcyclohexanecarboxylic acid with 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl methanol under suitable conditions, often catalyzed by EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production scale is increased by optimizing reaction conditions, ensuring cost-effective yields, and employing continuous flow reactors to maintain consistent reaction environments.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: : This compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline intermediates.

  • Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can be employed to modify the quinazolinone ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Various halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Major Products

  • Oxidation: : Quinazoline-2,4-dione derivatives.

  • Reduction: : 1,2-dihydroquinazolin-4-yl compounds.

  • Substitution: : Halogenated or alkylated derivatives of quinazolinone.

Scientific Research Applications

Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid has a wide array of scientific research applications:

  • Chemistry: : Utilized as a building block for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its quinazolinone structure.

  • Medicine: : Explored in drug discovery for its potential anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

This compound’s mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can:

  • Inhibit Enzyme Activity: : By binding to the active site of enzymes, it can prevent substrate interaction, thereby modulating biological pathways.

  • Modulate Signal Pathways: : It can affect cellular signaling pathways by altering protein conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Functional Groups Applications/Notes
Target Compound C₁₆H₁₆N₂O₄ 300.31 Quinazoline-2,4-dione, methyl linker Carboxylic acid Ligand in enzyme inhibition studies; potential drug discovery
trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3-yl)cyclohexanol HCl C₁₄H₁₈Br₂N₂O·HCl 437.57 6,8-Dibromo-quinazoline, cyclohexanol Cyclohexanol, hydrochloride Degradation product of ambroxol hydrochloride; pharmaceutical impurity
trans-N-Benzyl-4-({1-[(6-methyl-4-oxo-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxo-quinazolin-3-yl}methyl)cyclohexanecarboxamide C₂₉H₂₈N₄O₄ 496.56 Pyrido-pyrimidinone, benzyl carboxamide Carboxamide Tankyrase-1 inhibitor; enzyme-targeted drug design
trans-4-(Phenylsulfonyloxy)methylcyclohexanecarboxylic acid C₁₄H₁₈O₅S 298.34 Phenylsulfonyloxy Carboxylic acid Intermediate in polymer dendrimer synthesis; crystallizes as hydrogen-bonded dimers
trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid C₁₅H₁₈O₄ 262.30 2-Methoxybenzoyl Carboxylic acid Unspecified biological activity; structural analog for SAR studies

Physicochemical Properties

  • Target Compound : The carboxylic acid group enhances aqueous solubility (pH-dependent ionization) but may reduce membrane permeability compared to ester or amide derivatives .
  • Brominated Analog: Bromine atoms increase molecular weight (437.57 vs.
  • Carboxamide Analog : The benzyl carboxamide group introduces steric bulk and hydrogen-bonding diversity, likely improving target selectivity .
  • Phenylsulfonyloxy Analog : The sulfonyl group contributes to crystallinity, as evidenced by its dimeric hydrogen-bonded structure in the solid state .

Biological Activity

trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid (CAS No. 1217618-21-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₄
  • Molecular Weight : 302.33 g/mol
  • Chemical Structure : The compound features a quinazoline moiety, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study focusing on derivatives of quinazoline demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, including A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver) cells. Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
trans-4...A5495.0Induction of apoptosis
trans-4...DU1452.5Cell cycle arrest in G1 phase
trans-4...B16-F1010.0Inhibition of proliferation
trans-4...HepG28.0Apoptotic pathway activation

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Specifically, it arrests the cell cycle in the G1 phase, preventing further proliferation of cancer cells .
  • Inhibition of Tumor Growth : In vivo studies indicate that the compound may inhibit tumor growth through multiple mechanisms, including antiangiogenic effects .

Case Studies

A relevant case study involved the evaluation of a series of quinazoline derivatives similar to trans-4... in a preclinical model. The study reported that certain derivatives not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are recommended for preparing trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer :

  • Step 1 : Start with methyl trans-4-formylcyclohexanecarboxylate (CAS 54274-80-5) as a precursor. React the aldehyde group with 2,4-dioxo-1,4-dihydroquinazoline under reductive amination conditions (e.g., NaBH3CN or H2/Pd-C) to form the methylene bridge .
  • Step 2 : Hydrolyze the methyl ester using BBr3 in dichloromethane (method A in ) to yield the carboxylic acid .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading to improve yields. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the trans configuration and purity of this compound?

Methodological Answer :

  • X-ray crystallography : Resolve the cyclohexane ring conformation and substituent geometry (as demonstrated for analogous trans-4-substituted cyclohexanecarboxylic acids in ) .
  • NMR spectroscopy : Use NOESY to distinguish trans (diaxial) vs. cis (diequatorial) configurations. Key signals:
    • Cyclohexane protons (δ 1.2–2.5 ppm, multiplet) .
    • Quinazolinone NH (δ 10–12 ppm, broad) .
  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) and GC (for volatile impurities, as in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from shake-flake vs. chromatographic methods for this compound?

Methodological Answer :

  • Contradiction source : Shake-flask methods may underestimate solubility due to kinetic barriers, while HPLC (using saturated solutions) may overestimate it via forced dissolution .
  • Resolution strategy :
    • Use dynamic light scattering (DLS) to detect aggregates in shake-flask experiments.
    • Validate HPLC data with a standard calibration curve of the compound in buffer/acetonitrile mixtures .
    • Compare results with computational solubility predictions (e.g., COSMO-RS) .

Q. What experimental approaches are recommended to study the compound’s mechanism of action in enzyme inhibition?

Methodological Answer :

  • Kinetic assays : Perform steady-state inhibition studies (e.g., NADH depletion assays) to determine IC50 and inhibition mode (competitive/non-competitive) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., using 98 atom% D-labeled precursors, as in ) to track metabolic stability or binding interactions via MS/MS .
  • Molecular docking : Use the compound’s SMILES string (from ) to model interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Modification sites :
    • Cyclohexane ring : Introduce fluorine at C4 (see for fluorinated analogs) to alter lipophilicity .
    • Quinazolinone core : Replace the 2,4-dioxo group with thioxo or amino groups to probe hydrogen-bonding interactions .
  • Synthetic workflow : Use parallel synthesis (e.g., Ugi reaction) to generate libraries. Purify derivatives via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies are employed to assess the compound’s pharmacokinetics in preclinical models?

Methodological Answer :

  • In vitro ADME :
    • Plasma stability : Incubate with rat plasma (37°C, 24 hrs) and quantify via LC-MS .
    • CYP450 inhibition : Use fluorogenic substrates in human liver microsomes .
  • In vivo studies : Administer the compound (IV/oral) to rodents. Collect plasma at timed intervals and analyze using a validated HPLC-MS/MS method .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

Methodological Answer :

  • Potential causes : Variability in membrane transporters, metabolic enzymes, or target expression levels .
  • Mitigation steps :
    • Normalize activity data to cell viability (MTT assay).
    • Use siRNA knockdown to confirm target specificity in resistant cell lines .
    • Cross-validate with primary cells or 3D organoid models .

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